Methyl 3-(2-ethoxyphenyl)-5-methylisoxazole-4-carboxylate
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Overview
Description
Methyl 3-(2-ethoxyphenyl)-5-methylisoxazole-4-carboxylate is a chemical compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound has a variety of applications in scientific research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-ethoxyphenyl)-5-methylisoxazole-4-carboxylate typically involves the reaction of 2-ethoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then cyclized using acetic anhydride to yield the isoxazole ring. The final step involves esterification with methanol in the presence of a catalyst such as sulfuric acid to produce the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-ethoxyphenyl)-5-methylisoxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(2-ethoxyphenyl)-5-methylisoxazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(2-ethoxyphenyl)-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2-methoxyphenyl)-5-methylisoxazole-4-carboxylate
- Methyl 3-(2-ethoxyphenyl)-5-ethylisoxazole-4-carboxylate
- Methyl 3-(2-ethoxyphenyl)-5-methylisoxazole-4-acetate
Uniqueness
Methyl 3-(2-ethoxyphenyl)-5-methylisoxazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxyphenyl group and ester functionality make it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C14H15NO4 |
---|---|
Molecular Weight |
261.27 g/mol |
IUPAC Name |
methyl 3-(2-ethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C14H15NO4/c1-4-18-11-8-6-5-7-10(11)13-12(14(16)17-3)9(2)19-15-13/h5-8H,4H2,1-3H3 |
InChI Key |
JFAFCZSCRJAILC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NOC(=C2C(=O)OC)C |
Origin of Product |
United States |
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